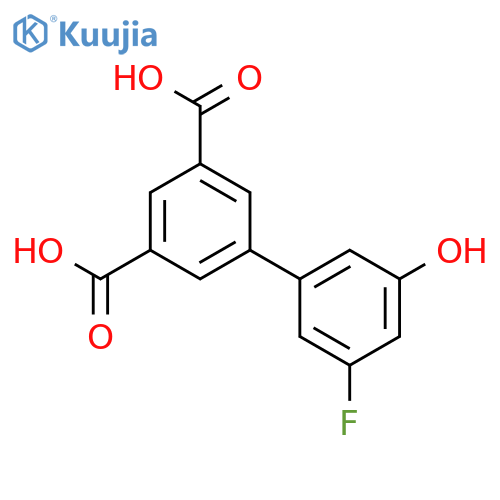Cas no 1261947-97-0 (5-(3,5-Dicarboxyphenyl)-3-fluorophenol)

1261947-97-0 structure
商品名:5-(3,5-Dicarboxyphenyl)-3-fluorophenol
CAS番号:1261947-97-0
MF:C14H9FO5
メガワット:276.216667890549
MDL:MFCD18314032
CID:2765351
PubChem ID:53219709
5-(3,5-Dicarboxyphenyl)-3-fluorophenol 化学的及び物理的性質
名前と識別子
-
- MFCD18314032
- DTXSID70684533
- 5-(3,5-DICARBOXYPHENYL)-3-FLUOROPHENOL
- 5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%
- 1261947-97-0
- 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
- 5-(3,5-Dicarboxyphenyl)-3-fluorophenol
-
- MDL: MFCD18314032
- インチ: InChI=1S/C14H9FO5/c15-11-4-8(5-12(16)6-11)7-1-9(13(17)18)3-10(2-7)14(19)20/h1-6,16H,(H,17,18)(H,19,20)
- InChIKey: YBORRHMRKMGEEB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 276.04340155Da
- どういたいしつりょう: 276.04340155Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 94.8Ų
5-(3,5-Dicarboxyphenyl)-3-fluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320069-5 g |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%; . |
1261947-97-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320069-5g |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol, 95%; . |
1261947-97-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3,5-Dicarboxyphenyl)-3-fluorophenol 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
1261947-97-0 (5-(3,5-Dicarboxyphenyl)-3-fluorophenol) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261947-97-0)

清らかである:99%
はかる:5g
価格 ($):687.0